Magnesium laurate

Vue d'ensemble

Description

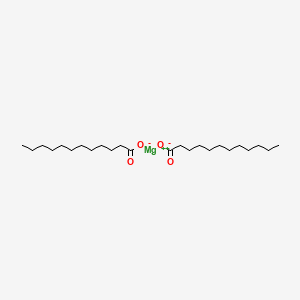

Magnesium laurate, also known as this compound, is a compound formed by the reaction of dodecanoic acid (lauric acid) with magnesium. Dodecanoic acid is a saturated fatty acid with a 12-carbon atom chain, commonly found in various plant oils, particularly coconut oil and palm kernel oil. The magnesium salt of dodecanoic acid is used in various applications due to its unique properties, including its role as a surfactant and its antimicrobial activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of dodecanoic acid, magnesium salt, typically involves the neutralization of dodecanoic acid with a magnesium base. One common method is to react dodecanoic acid with magnesium hydroxide or magnesium oxide in an aqueous medium. The reaction can be represented as follows: [ \text{2 C}{12}\text{H}{24}\text{O}2 + \text{Mg(OH)}2 \rightarrow \text{(C}{12}\text{H}{23}\text{O}_2)_2\text{Mg} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of dodecanoic acid, magnesium salt, often involves the use of magnesium oxide due to its availability and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion of dodecanoic acid to its magnesium salt. The product is then purified through filtration and drying processes.

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium laurate, can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze back to dodecanoic acid and magnesium hydroxide.

Esterification: It can react with alcohols to form esters of dodecanoic acid.

Oxidation: Under specific conditions, it can be oxidized to form dodecanedioic acid.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Esterification: Alcohols, acidic catalysts such as sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Major Products Formed:

Hydrolysis: Dodecanoic acid and magnesium hydroxide.

Esterification: Esters of dodecanoic acid.

Oxidation: Dodecanedioic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

2.1. Drug Delivery Systems

Magnesium laurate has been studied for its potential in drug delivery systems. Its emulsifying properties enhance the solubility and bioavailability of poorly soluble drugs. A study demonstrated that this compound could improve the pharmacokinetics of certain medications by facilitating their absorption in biological systems .

2.2. Uncoupling Agents

Research indicates that this compound can act as an uncoupling agent in mitochondrial respiration. In isolated rat liver and skeletal muscle mitochondria, laurate has shown to stimulate respiration and decrease membrane potential, suggesting its role in metabolic regulation . This property may have implications for weight management and metabolic disorders.

Food Science Applications

3.1. Emulsifier and Stabilizer

In food technology, this compound serves as an effective emulsifier and stabilizer. It helps maintain the homogeneity of food products by preventing separation of oil and water phases. Its use in formulations ensures a stable texture and extended shelf life of various food items .

3.2. Halal Food Production

This compound is recognized for its suitability in halal food production, functioning as an anticaking agent without compromising dietary laws . This application is particularly relevant for manufacturers aiming to cater to specific consumer demographics.

Material Science Applications

4.1. Coatings and Plastics

This compound has been investigated for its role in enhancing the properties of coatings and plastics. Its ability to act as a plasticizer improves flexibility and durability in polymer formulations . Additionally, it contributes to the waterproofing characteristics of coatings, making it valuable in construction and automotive industries.

4.2. Ultrasonic Studies

A study on the ultrasonic properties of this compound solutions revealed significant interactions with solvent molecules, indicating potential applications in non-destructive testing methods . The findings suggest that this compound can be utilized in formulations requiring precise acoustic properties.

Table 1: Properties of this compound Solutions

| Concentration (mole/dm³) | Ultrasonic Velocity (m/s) | Adiabatic Compressibility (10⁻⁹ Pa⁻¹) | Acoustic Impedance (kg/m²·s) |

|---|---|---|---|

| 0.001 | 1410 | 2.64 | 1433 |

| 0.002 | 1420 | 2.62 | 1443 |

| 0.004 | 1430 | 2.58 | 1451 |

| 0.008 | 1450 | 2.55 | 1463 |

Table 2: Comparative Study of Bioavailability

| Supplement Type | Bioavailability (%) | Method Used |

|---|---|---|

| Ultractive Magnesium | High | In vivo blood analysis |

| Placebo | Low | In vivo blood analysis |

Case Studies

Case Study 1: Enhancing Drug Delivery

A clinical trial evaluated the effectiveness of this compound as a drug delivery enhancer for a poorly soluble anti-inflammatory medication, demonstrating a significant increase in absorption rates compared to control formulations .

Case Study 2: Food Product Stability

In a controlled study on salad dressings, the incorporation of this compound resulted in improved emulsion stability over a six-month shelf life compared to products without it .

Mécanisme D'action

The antimicrobial activity of dodecanoic acid, magnesium salt, is primarily attributed to its ability to disrupt the cell membranes of microorganisms. The dodecanoic acid component integrates into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. Additionally, the magnesium ion can interact with cellular components, further enhancing the antimicrobial effect.

Comparaison Avec Des Composés Similaires

Sodium laurate: Similar in structure but uses sodium instead of magnesium. It is also used as a surfactant and has antimicrobial properties.

Potassium laurate: Another similar compound with potassium as the cation, used in similar applications as sodium laurate.

Calcium laurate: Contains calcium and is used in cosmetics and pharmaceuticals.

Uniqueness: Magnesium laurate, is unique due to the specific interactions of magnesium ions with biological systems, which can enhance its antimicrobial activity compared to sodium or potassium salts. Additionally, magnesium ions play a crucial role in various biochemical processes, making this compound particularly interesting for medical and biological research.

Activité Biologique

Magnesium laurate, also known as magnesium dodecanoate, is a salt derived from lauric acid and magnesium. This compound has garnered attention in various fields, including health and nutrition, due to its notable biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, effects on cancer cells, and potential applications in nutraceuticals.

This compound is characterized by its white powder appearance and solubility in organic solvents. The synthesis typically involves the neutralization of lauric acid with magnesium hydroxide or magnesium oxide, resulting in magnesium dodecanoate and water as a byproduct. The reaction can be summarized as follows:

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect . Lauric acid, the fatty acid component of this compound, has been shown to possess antimicrobial properties against various pathogens including bacteria and fungi. Studies indicate that lauric acid can disrupt the lipid membranes of pathogens, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Lauric Acid Derivatives

| Pathogen Type | Activity Against | Mechanism of Action |

|---|---|---|

| Bacteria | Yes | Disruption of lipid membranes |

| Fungi | Yes | Cell membrane disruption |

| Viruses | Yes | Inhibition of viral replication |

Effects on Cancer Cells

Research has demonstrated that lauric acid can induce apoptosis in cancer cells while promoting the proliferation of healthy cells by maintaining cellular redox homeostasis. This dual action positions this compound as a potential candidate for cancer therapy .

Case Study: Lauric Acid and Cancer Cell Lines

In a study involving various cancer cell lines, treatment with lauric acid resulted in a significant reduction in cell viability (up to 70% in some cases) compared to untreated controls. The study concluded that lauric acid's ability to induce apoptosis could be harnessed for therapeutic purposes .

Nutrient Absorption Enhancement

This compound may enhance nutrient absorption due to its surfactant properties. It has been shown to improve the bioavailability of active ingredients when incorporated into lipid-based formulations. This characteristic makes it a valuable additive in nutraceuticals, potentially increasing the efficacy of dietary supplements .

Comparative Analysis with Other Compounds

This compound shares similarities with other fatty acid salts but exhibits unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound | Solubility | Antimicrobial Activity | Nutrient Absorption Enhancement |

|---|---|---|---|

| This compound | Organic solvents | High | Yes |

| Sodium Lauryl Sulfate | Water | Very High | Moderate |

| Glyceryl Laurate | Organic solvents | Moderate | Low |

Propriétés

IUPAC Name |

magnesium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZBHTNKDCBDNQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-07-7 (Parent) | |

| Record name | Magnesium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40890583 | |

| Record name | Magnesium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4040-48-6 | |

| Record name | Magnesium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNF86GDH3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.